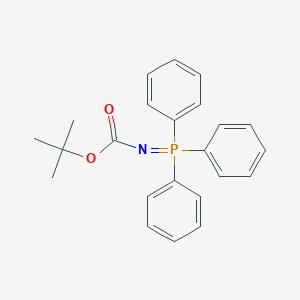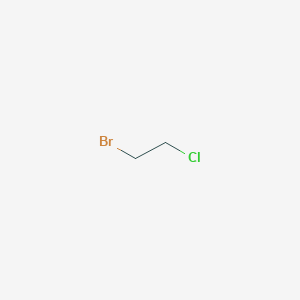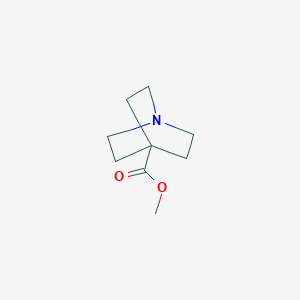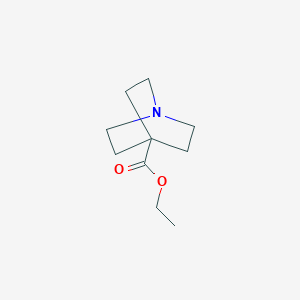
(4-Chloro-3-methylphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- Synthesis via Condensation : A related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, was synthesized through a condensation route involving p-Toluic hydrazide and glycine. This process utilized polyphosphoric acid and yielded high success rates, as characterized by spectroscopic techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).
Molecular Structure Analysis
- Crystallography : In a study involving a related compound, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, crystallography revealed its molecular conformation and packing. The compound crystallized in the monoclinic space group P21/c, providing insights into its molecular structure (Dong & Huo, 2009).
Chemical Reactions and Properties
- Reactions Involving Nitrogen Compounds : The synthesis of certain nitrogen-containing compounds like (N-isocyanimino)triphenylphosphorane was reported. These compounds are used for preparing derivatives like N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine, indicating the reactivity of similar methanamine structures (Ramazani, Rezaei, & Ahmadi, 2012).
Physical Properties Analysis
- Crystal Growth and Properties : The study of semiorganic single crystals of (4-methylphenyl)methanaminium bromide hemihydrate, a structurally related compound, sheds light on the physical properties. The crystal structure exhibited intramolecular and intermolecular interactions, affecting stretching and bending vibrations, which are critical for understanding physical properties (Aarthi & Raja, 2019).
Chemical Properties Analysis
- Thermodynamic Properties : The thermodynamic and thermophysical properties of primary amines, including methanamine and its derivatives, have been extensively studied. These properties include boiling, freezing, and triple-point temperatures, vapor pressure, density, and enthalpy of vaporization, providing a comprehensive understanding of the chemical properties (Chao et al., 1990).
Scientific Research Applications
Organic Synthesis and Chemical Characterization
(4-Chloro-3-methylphenyl)methanamine and its derivatives are often utilized in the synthesis of complex organic compounds. For instance, compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine have been successfully synthesized through reactions involving specific precursors and characterized using spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and mass spectrometry, indicating the compound's utility in organic synthesis and chemical analysis (Shimoga, Shin, & Kim, 2018).
Material Science
In material science, (4-Chloro-3-methylphenyl)methanamine-based compounds have been investigated for their potential in creating new materials with unique properties. For example, compounds like 4-chloro-3-methylphenyl methacrylate have been synthesized and studied for their antimicrobial properties, indicating potential applications in materials designed to resist microbial growth and improve hygiene (Patel, Dolia, Patel, & Patel, 2006).
Medicinal Chemistry
In medicinal chemistry, derivatives of (4-Chloro-3-methylphenyl)methanamine have been explored for their pharmacological properties. Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as "biased agonists" of serotonin 5-HT1A receptors, have shown promise as potential antidepressant drug candidates due to their selectivity and robust antidepressant-like activity in preliminary studies (Sniecikowska et al., 2019).
Environmental Science
Research has also extended into environmental science, where derivatives of (4-Chloro-3-methylphenyl)methanamine are studied for their environmental impact. For instance, studies on the runoff and volatilization of herbicides have included compounds similar in structure to (4-Chloro-3-methylphenyl)methanamine to understand their behavior in agricultural settings and their potential environmental impact (Gish et al., 2011).
properties
IUPAC Name |
(4-chloro-3-methylphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVREULOXHXCQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-methylphenyl)methanamine | |
CAS RN |
1155357-58-6 |
Source


|
| Record name | (4-chloro-3-methylphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate](/img/structure/B52815.png)

![1,4-Dioxaspiro[4.5]decan-7-one](/img/structure/B52825.png)









